3-(2-Iodoethyl)-4-(1H,1H-perfluoroheptyl)pyrrolidine-1-carbonitrile 3-(2-Iodoethyl)-4-(1H,1H-perfluoroheptyl)pyrrolidine-1-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1365808-06-5
VCID: VC11983454
InChI: InChI=1S/C14H12F13IN2/c15-9(16,3-8-5-30(6-29)4-7(8)1-2-28)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h7-8H,1-5H2
SMILES: C1C(C(CN1C#N)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCI
Molecular Formula: C14H12F13IN2
Molecular Weight: 582.14 g/mol

3-(2-Iodoethyl)-4-(1H,1H-perfluoroheptyl)pyrrolidine-1-carbonitrile

CAS No.: 1365808-06-5

Cat. No.: VC11983454

Molecular Formula: C14H12F13IN2

Molecular Weight: 582.14 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Iodoethyl)-4-(1H,1H-perfluoroheptyl)pyrrolidine-1-carbonitrile - 1365808-06-5

Specification

CAS No. 1365808-06-5
Molecular Formula C14H12F13IN2
Molecular Weight 582.14 g/mol
IUPAC Name 3-(2-iodoethyl)-4-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)pyrrolidine-1-carbonitrile
Standard InChI InChI=1S/C14H12F13IN2/c15-9(16,3-8-5-30(6-29)4-7(8)1-2-28)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h7-8H,1-5H2
Standard InChI Key MGNDUMCWTJYJSU-UHFFFAOYSA-N
SMILES C1C(C(CN1C#N)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCI
Canonical SMILES C1C(C(CN1C#N)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCI

Introduction

3-(2-Iodoethyl)-4-(1H,1H-perfluoroheptyl)pyrrolidine-1-carbonitrile is a synthetic compound belonging to the class of pyrrolidine derivatives. It features a five-membered ring containing nitrogen and is characterized by the presence of an iodoethyl group and a perfluoroheptyl chain. These substituents contribute to its unique chemical properties and potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of 3-(2-Iodoethyl)-4-(1H,1H-perfluoroheptyl)pyrrolidine-1-carbonitrile typically involves multi-step reactions. A potential method includes starting with N-substituted piperidines, which undergo cascade reactions to yield pyrrolidine derivatives. The process may involve the initial generation of an intermediate followed by functionalization steps such as iodination and carbonitrile formation.

Chemical Reactions and Conditions

Reactions involving this compound require specific conditions to ensure selectivity and yield. For instance, controlling temperature and using appropriate solvents can significantly influence the outcome of nucleophilic substitutions.

Biological Activity and Potential Applications

The mechanism of action for compounds like 3-(2-Iodoethyl)-4-(1H,1H-perfluoroheptyl)pyrrolidine-1-carbonitrile often involves interactions with biological targets such as enzymes or receptors. The presence of the perfluoroalkyl chain may enhance lipophilicity, facilitating membrane penetration and improving bioavailability. Similar pyrrolidine derivatives have been shown to act as inhibitors for specific enzymes, suggesting potential biological activities for this compound as well.

Research and Development

Research continues into optimizing synthesis methods and exploring further applications of this compound within various scientific domains, particularly in medicinal chemistry. The unique properties of this compound make it a subject of interest for potential pharmaceutical applications.

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